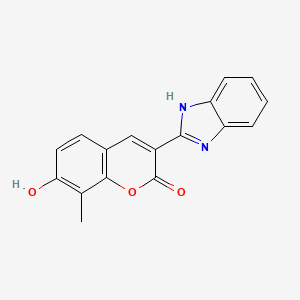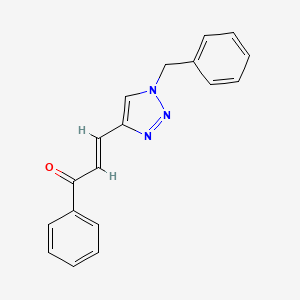![molecular formula C20H18N2O2 B6463181 2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549056-68-8](/img/structure/B6463181.png)
2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one, commonly referred to as NPAE, is a compound that has been studied for its potential applications in scientific research. It is a derivative of naphthalene and is composed of a pyrazole ring system with a naphthalene group. NPAE has been shown to have various biochemical and physiological effects, and its synthesis method and mechanism of action have been studied.
科学研究应用
NPAE has been studied for its potential applications in scientific research, particularly in the fields of organic chemistry and biochemistry. It has been used as a starting material for the synthesis of various compounds, such as aryl pyrazoles, pyridines, imidazoles, and triazoles. It has also been studied as a potential inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
作用机制
NPAE has been studied for its mechanism of action, which is thought to involve the inhibition of certain enzymes. Specifically, it is thought to inhibit the activity of COX-2, which is involved in inflammation and cancer. Inhibition of COX-2 activity by NPAE has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
NPAE has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.
实验室实验的优点和局限性
NPAE has several advantages for use in lab experiments. It is a relatively stable compound, which makes it suitable for use in a variety of experiments. In addition, it can be easily synthesized, which makes it a useful starting material for the synthesis of other compounds. However, it also has some limitations. For example, it is not soluble in water, which makes it difficult to use in some experiments.
未来方向
NPAE has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, its antioxidant and anti-inflammatory properties may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease. Further research is needed to explore the potential therapeutic applications of NPAE and to develop new methods for its synthesis. Other potential future directions include the study of its mechanism of action and the development of new derivatives of NPAE with improved properties.
合成方法
NPAE can be synthesized through a three-step reaction. The first step involves the reaction of naphthalene-1-carbaldehyde with 2-amino-4-methylpyridine in the presence of a base, such as potassium carbonate, to form a Schiff base. This is followed by the cyclization of the Schiff base with ethyl acetoacetate in the presence of an acid, such as hydrochloric acid, to form a pyrazole ring system. Finally, the pyrazole ring system is treated with a base, such as sodium hydroxide, to form the desired NPAE compound.
属性
IUPAC Name |
2-naphthalen-1-yl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(12-16-6-3-5-15-4-1-2-7-19(15)16)22-13-18(14-22)24-17-8-10-21-11-9-17/h1-11,18H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXFOWBNYMFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-1,3-benzodiazole](/img/structure/B6463101.png)
![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole](/img/structure/B6463102.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463110.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463122.png)

![(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6463131.png)
![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463135.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6463144.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463152.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)
![4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6463173.png)
![N-cyclopropyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6463195.png)